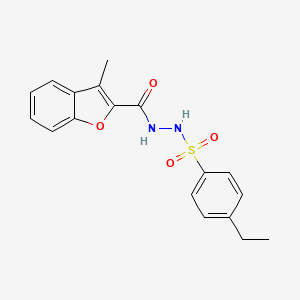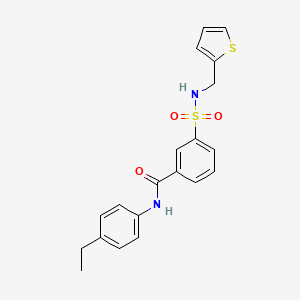![molecular formula C24H19N3O3 B7682876 N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide](/img/structure/B7682876.png)
N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide, also known as PBOX-15, is a synthetic compound that has gained significant attention in recent years due to its potential applications in cancer treatment. PBOX-15 belongs to the class of quinoline-based hydrazones and has been found to exhibit potent anticancer activity against a wide range of cancer cell lines.
Mechanism of Action
The mechanism of action of N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. This compound has been shown to interact with DNA and induce DNA damage, leading to cell cycle arrest and apoptosis. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer treatment. In addition to its anticancer activity, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in other disease areas.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide is its potent anticancer activity against a wide range of cancer cell lines. This compound has also been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which may impact its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the research and development of N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide. One area of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the development of novel formulations or delivery methods to enhance the bioavailability and efficacy of this compound in vivo. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential biomarkers that may predict response to treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans and to determine its potential applications in cancer treatment.
Synthesis Methods
The synthesis of N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide involves the reaction of 4-(phenoxymethyl)benzoyl chloride with 2-aminoquinoline in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently cyclized to form the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further research and development.
Scientific Research Applications
N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide has been extensively studied for its potential applications in cancer treatment. In vitro studies have shown that this compound exhibits potent cytotoxic activity against a wide range of cancer cell lines, including breast, prostate, lung, colon, and ovarian cancer cells. This compound has also been found to induce apoptosis in cancer cells, which is a key mechanism of action for many anticancer drugs.
properties
IUPAC Name |
N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c28-23(19-12-10-17(11-13-19)16-30-20-7-2-1-3-8-20)26-27-24(29)22-15-14-18-6-4-5-9-21(18)25-22/h1-15H,16H2,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSRCCXRFODHRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NNC(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide](/img/structure/B7682793.png)
![N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7682797.png)
![N-(4-hydroxycyclohexyl)-3-[5-(4-methoxyphenyl)furan-2-yl]-N-methylpropanamide](/img/structure/B7682804.png)

![3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one](/img/structure/B7682810.png)
![N-[[6-methyl-2-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7682820.png)



![4-(1,3-Benzodioxol-5-yloxy)-5,6-dimethyl-2-(pyrrolidin-1-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B7682853.png)
![N-(3-fluorophenyl)-2-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7682866.png)
![[2-(3-Acetamido-4-hydroxyphenyl)-2-oxoethyl] 3-fluoro-4-methylbenzoate](/img/structure/B7682870.png)

![1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide](/img/structure/B7682887.png)